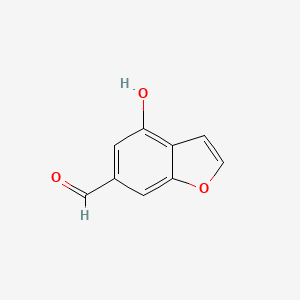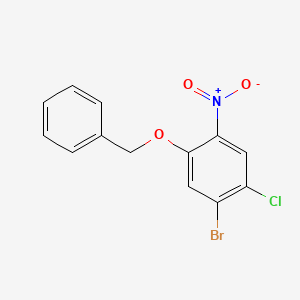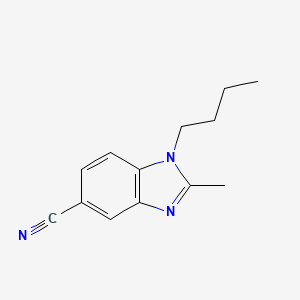![molecular formula C10H12ClN3O B1380063 [4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]メタナミン塩酸塩 CAS No. 1461713-84-7](/img/structure/B1380063.png)
[4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]メタナミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
科学的研究の応用
トリパノソーマに対する活性
1,2,4-オキサジアゾール部分は、トリパノソーマ・クルージのシステインプロテアーゼであるクルザインに対する潜在的な作用機序について研究されています。 これは、“[4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]メタナミン塩酸塩”などのこの部分を持つ化合物は、分子ドッキングとそれに続く細胞毒性の評価を通じて、トリパノソーマに対する活性を調べることができることを示唆しています .
抗癌作用
1,3,4-オキサジアゾールの誘導体は、様々な癌細胞株に対して有望な細胞毒性を示してきました。 問題の特定の化合物は1,2,4-オキサジアゾールの誘導体ですが、さらなる調査が必要な抗癌作用も有する可能性があります .
σ受容体結合
1,2,4-オキサジアゾールの誘導体は、σ受容体への結合親和性について評価されています。これらの受容体は、いくつかの生物学的プロセスや疾患に関与しています。 問題の化合物は、σ受容体に対する親和性と選択性を評価することができます .
薬剤安定性
1,2,4-オキサジアゾールのヘテロ環は、アミドと比較して、加水分解および代謝安定性で知られています。 この特性により、安定性のプロファイルを改善した新規薬物分子を作成するための重要なファーマコフォアとなっています .
合成とドッキング研究
1,2,4-オキサジアゾール部分を有する化合物は、様々な分析方法によって合成され、構造が確認されています。それらはまた、生物学的標的との相互作用を予測するためのドッキング研究の対象となっています。 これは、 “[4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]メタナミン塩酸塩”の創薬開発における潜在的な応用を示唆しています .
Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BioInterface Research - 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole… BMC Chemistry - Synthesis, biological evaluation and docking studies of 1,2,4…
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are generally influenced by their chemical structure .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antiviral, and anti-leishmanial activities .
Action Environment
The action of 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the biological system in which they are acting .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Substitution Reactions: The phenyl group is introduced through substitution reactions, often using halogenated benzene derivatives.
Amination: The methanamine group is introduced via amination reactions, where the oxadiazole derivative is reacted with an amine source.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents,
特性
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYLCFATQZTHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-84-7 |
Source


|
| Record name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

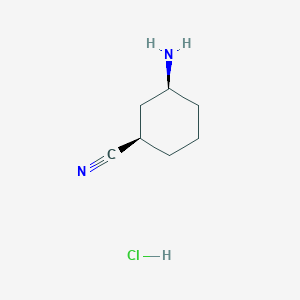



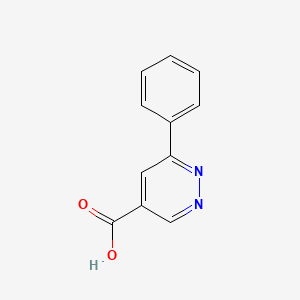
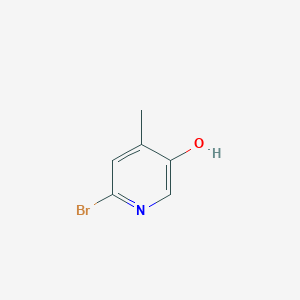
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)


